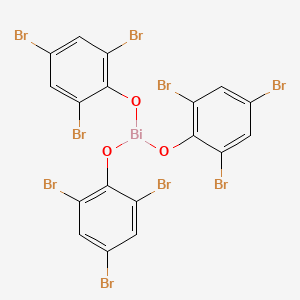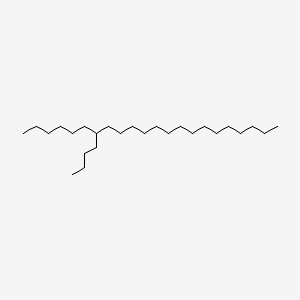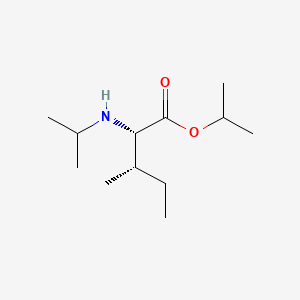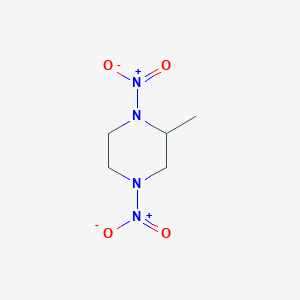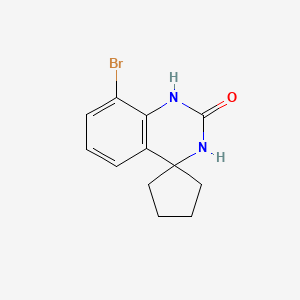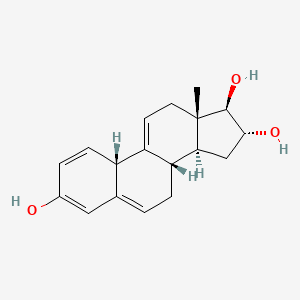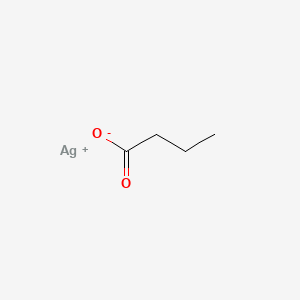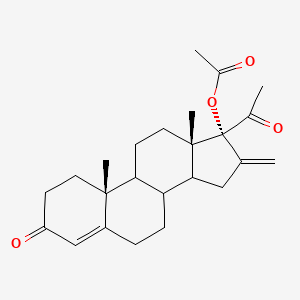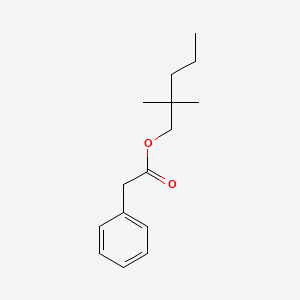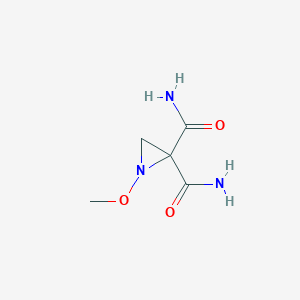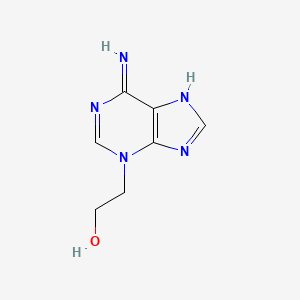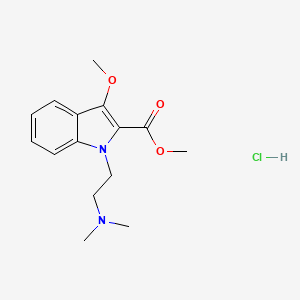
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is a complex organic compound with a unique structure that includes an indole ring, a carboxylic acid group, and a dimethylaminoethyl side chain. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride typically involves multiple steps. One common method starts with the preparation of the indole-2-carboxylic acid derivative, followed by the introduction of the dimethylaminoethyl group and the methoxy group. The final step involves the esterification of the carboxylic acid group and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride involves its interaction with specific molecular targets. The indole ring and the dimethylaminoethyl side chain play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole-2-carboxylic acid, 1-methyl-
- Indole-2-carboxylic acid, 1-amino-, methyl ester
- Indole-2-carboxylic acid, 1-methyl-, monohydrochloride
Uniqueness
1H-Indole-2-carboxylic acid, 1-(2-(dimethylamino)ethyl)-3-methoxy-, methyl ester, monohydrochloride is unique due to its specific combination of functional groups and its potential biological activities. The presence of the dimethylaminoethyl side chain and the methoxy group distinguishes it from other similar compounds, providing unique chemical and biological properties.
Propiedades
Número CAS |
77941-18-5 |
|---|---|
Fórmula molecular |
C15H21ClN2O3 |
Peso molecular |
312.79 g/mol |
Nombre IUPAC |
methyl 1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-16(2)9-10-17-12-8-6-5-7-11(12)14(19-3)13(17)15(18)20-4;/h5-8H,9-10H2,1-4H3;1H |
Clave InChI |
ICUNOYFKCFWXSH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


